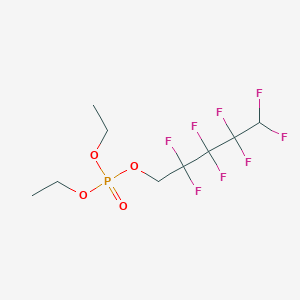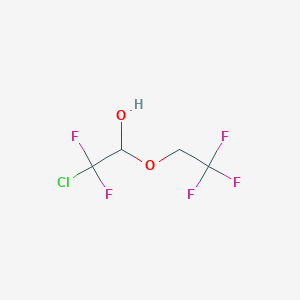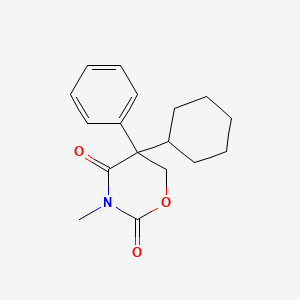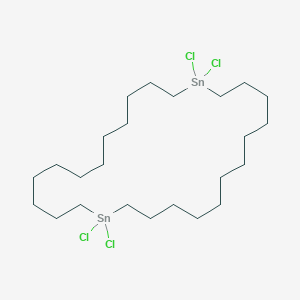
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- is a chemical compound with the molecular formula C26H52Cl4Sn2. This compound is part of the organotin family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of tin atoms in its structure makes it unique and valuable for specific chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- typically involves the reaction of organotin precursors with chlorinating agents. One common method includes the reaction of hexachloroacetone with triethyl phosphite to form an enol phosphate intermediate, which then reacts with sodium trifluoroethoxide/trifluoroethanol in the presence of cyclic 1,3-dienes . This method ensures the selective formation of the tetrachloro-substituted product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other related products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of 1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- involves its interaction with molecular targets, such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biomolecules, leading to changes in their activity and function. This interaction can affect cellular pathways and processes, making the compound valuable for research in biochemistry and pharmacology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachloroacetone: Used as a precursor in the synthesis of tetrachloro-substituted compounds.
1,1,2,2-Tetrachloroethane: An industrial solvent with similar chlorinated structure.
Uniqueness
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- is unique due to its organotin structure, which imparts specific reactivity and applications not found in other chlorinated compounds. Its ability to form stable complexes with biomolecules and its diverse reactivity make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
105162-89-8 |
|---|---|
Molekularformel |
C24H48Cl4Sn2 |
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
1,1,14,14-tetrachloro-1,14-distannacyclohexacosane |
InChI |
InChI=1S/2C12H24.4ClH.2Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;;;;/h2*1-12H2;4*1H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
SUDPRLGLHOELHN-UHFFFAOYSA-J |
Kanonische SMILES |
C1CCCCCC[Sn](CCCCCCCCCCCC[Sn](CCCCC1)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
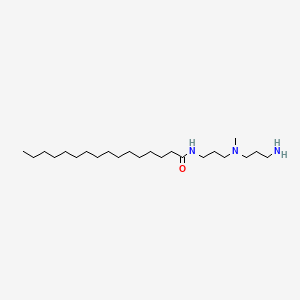
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
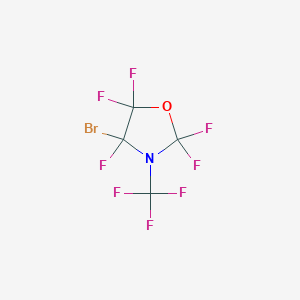
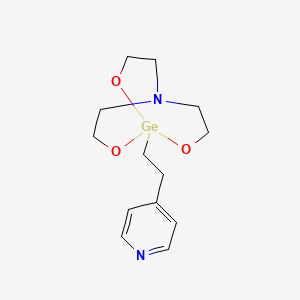
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)

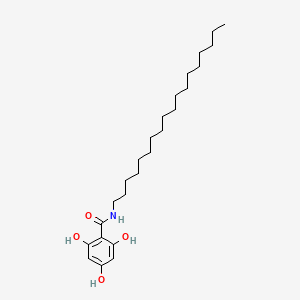
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)

